molecular formula C12H5D4N3O5S B1139437 Nitazoxanide-d4 CAS No. 1246819-17-9

Nitazoxanide-d4

货号: B1139437
CAS 编号: 1246819-17-9
分子量: 311.31
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Broad-Spectrum Antiviral Activity

Nitazoxanide and its metabolite tizoxanide have shown efficacy against a range of viruses:

  • Influenza : Clinical trials indicate that nitazoxanide reduces the duration of influenza symptoms and viral shedding .
  • COVID-19 : Research has demonstrated that nitazoxanide exhibits antiviral activity against SARS-CoV-2, with studies showing reduced viral load and improved clinical outcomes in patients with moderate COVID-19 . A notable trial reported that patients treated with nitazoxanide had a mean time for hospital discharge significantly shorter than those receiving placebo (6.6 vs. 14 days) .
Virus TypeApplication StatusKey Findings
InfluenzaPhase 3 trialsReduced symptom duration and viral shedding
SARS-CoV-2 (COVID-19)Ongoing clinical trialsFaster recovery and negative PCR results
GastroenteritisInvestigationalPotential role in treatment of rotavirus and norovirus

Treatment of Parasitic Infections

Nitazoxanide has been utilized in treating various parasitic infections:

  • Cystic Echinococcosis : A study evaluated nitazoxanide in patients with disseminated cystic echinococcosis who did not respond to conventional therapies. Results indicated improvements in several patients when nitazoxanide was used in combination with other antiparasitic drugs .

Case Study Summary

Case NumberPatient DetailsTreatment RegimenOutcome
Case 137/M, lung hydatidosisNTZ 500 mg bid + ALB + PZQ for 18 monthsClinico-radiological improvement
Case 227/M, extensive lung diseaseNTZ + ALB + PZQ; reintroduced after diarrheaRadiological improvement noted

Safety Profile and Side Effects

Nitazoxanide-d4 has been generally well-tolerated in clinical settings, with mild gastrointestinal side effects reported. In studies involving COVID-19 patients, the incidence of adverse events was lower compared to placebo groups .

生物活性

Nitazoxanide-d4 is a deuterated form of nitazoxanide, a broad-spectrum antiparasitic and antiviral agent. This compound has garnered attention for its diverse biological activities against various pathogens, including viruses, bacteria, and protozoa. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential applications in treating infectious diseases.

Overview of Nitazoxanide

Nitazoxanide was originally developed as an antiparasitic drug but has demonstrated significant antiviral activity against a range of viruses, including influenza, hepatitis B and C, and more recently, SARS-CoV-2. The deuterated version, this compound, is used primarily for research purposes to study pharmacokinetics and metabolic pathways due to its labeled structure.

Nitazoxanide exerts its biological effects through several mechanisms:

  • Inhibition of Viral Replication : Nitazoxanide inhibits the maturation of viral hemagglutinin in influenza viruses, preventing effective viral replication . It also enhances the production of type I interferons in host cells, contributing to its antiviral effects .
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Clostridium difficile and Mycobacterium tuberculosis. It disrupts anaerobic energy metabolism by inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme .
  • Antiparasitic Effects : Nitazoxanide is effective against protozoa such as Giardia lamblia and Cryptosporidium parvum, with mechanisms that involve interference with energy metabolism .

Antiviral Activity

Recent studies have highlighted the potential of nitazoxanide in treating viral infections:

  • COVID-19 : In vitro studies suggest that nitazoxanide can reduce viral load in patients with COVID-19, indicating its potential as an early treatment option .
  • Rubella Virus : A case series involving seven patients with vaccine-derived rubella showed that one patient experienced significant clinical improvement after treatment with nitazoxanide .

Antibacterial Activity

A clinical trial assessing the use of nitazoxanide for pulmonary tuberculosis found that it did not demonstrate significant bactericidal activity at standard doses. The mean change in time to culture positivity was not statistically significant compared to standard therapy .

Case Studies

Several case studies have documented the use of nitazoxanide in various conditions:

  • Disseminated Cystic Echinococcosis : A compassionate use trial involving seven patients treated with nitazoxanide showed mixed results. Three patients exhibited clinical improvement after combination therapy with albendazole .
  • Pulmonary Tuberculosis : In a prospective trial involving 30 adults with drug-susceptible pulmonary tuberculosis, nitazoxanide did not show significant bactericidal activity compared to standard therapy .

Comparative Biological Activity Table

Pathogen/ConditionEfficacy ObservedStudy Reference
Influenza VirusInhibits hemagglutinin maturation
SARS-CoV-2Reduces viral load
Clostridium difficileEffective in clinical trials
Mycobacterium tuberculosisNo significant bactericidal activity
Rubella VirusSignificant improvement in one patient

属性

IUPAC Name

[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNQNVDNTFHQSW-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。